molecular formula C18H19P B12535521 (Hex-1-yn-1-yl)(diphenyl)phosphane CAS No. 685527-56-4

(Hex-1-yn-1-yl)(diphenyl)phosphane

Katalognummer: B12535521
CAS-Nummer: 685527-56-4
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: SVDKUDWYQQFRAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Hex-1-yn-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a hex-1-yn-1-yl group and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-yn-1-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with hex-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the diphenylphosphine, making it more nucleophilic. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Hex-1-yn-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.

    Substitution: The hex-1-yn-1-yl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(Hex-1-yn-1-yl)(diphenyl)phosphane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Hex-1-yn-1-yl)(diphenyl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: Another organophosphorus compound with three phenyl groups.

    Hexylphosphine: A similar compound with a hexyl group instead of a hex-1-yn-1-yl group.

Uniqueness

(Hex-1-yn-1-yl)(diphenyl)phosphane is unique due to the presence of the hex-1-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other phosphine compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

685527-56-4

Molekularformel

C18H19P

Molekulargewicht

266.3 g/mol

IUPAC-Name

hex-1-ynyl(diphenyl)phosphane

InChI

InChI=1S/C18H19P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4H2,1H3

InChI-Schlüssel

SVDKUDWYQQFRAZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CP(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.